molecular formula C12H19FN2 B1385793 4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine CAS No. 1019557-13-1

4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine

Cat. No.: B1385793
CAS No.: 1019557-13-1
M. Wt: 210.29 g/mol
InChI Key: FAFRXOLMYKWTSJ-UHFFFAOYSA-N
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Description

4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine is a fluorinated aromatic amine with the molecular formula C12H19FN2. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzene ring and two propyl groups attached to the nitrogen atoms at the 1 and 2 positions.

Preparation Methods

The synthesis of 4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine involves its interaction with specific molecular targets. In pharmaceuticals, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-N1,N1-dipropylbenzene-1,2-diamine include:

    4-Fluoro-N~1~,N~1~-dimethyl-1,2-benzenediamine: This compound has methyl groups instead of propyl groups, resulting in different chemical and biological properties.

    4-Chloro-N~1~,N~1~-dipropyl-1,2-benzenediamine: The chlorine atom replaces the fluorine atom, leading to variations in reactivity and applications.

    4-Fluoro-N~1~,N~1~-diethyl-1,2-benzenediamine: The ethyl groups provide different steric and electronic effects compared to propyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications .

Properties

IUPAC Name

4-fluoro-1-N,1-N-dipropylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFRXOLMYKWTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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